molecular formula C10H8F2O3 B1322025 4-(2,6-Difluorophenyl)-4-oxobutyric acid CAS No. 478162-62-8

4-(2,6-Difluorophenyl)-4-oxobutyric acid

Cat. No.: B1322025
CAS No.: 478162-62-8
M. Wt: 214.16 g/mol
InChI Key: ZZKJZIUCLOKLOT-UHFFFAOYSA-N
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Description

4-(2,6-Difluorophenyl)-4-oxobutyric acid (CAS: 1221724-83-9) is a fluorinated organic compound featuring a phenyl ring substituted with two fluorine atoms at the 2- and 6-positions, linked to a 4-oxobutyric acid moiety. Its molecular formula is C₁₀H₈F₂O₃, with a molar mass of 222.17 g/mol . The compound’s structure combines the electron-withdrawing effects of fluorine with the reactive ketone and carboxylic acid groups, making it a valuable intermediate in pharmaceuticals and agrochemicals.

Properties

IUPAC Name

4-(2,6-difluorophenyl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2O3/c11-6-2-1-3-7(12)10(6)8(13)4-5-9(14)15/h1-3H,4-5H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZKJZIUCLOKLOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)CCC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70620936
Record name 4-(2,6-Difluorophenyl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70620936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478162-62-8
Record name 4-(2,6-Difluorophenyl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70620936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,6-Difluorophenyl)-4-oxobutyric acid typically involves the reaction of 2,6-difluorobenzene with butyric acid derivatives under controlled conditions. One common method involves the use of a Friedel-Crafts acylation reaction, where 2,6-difluorobenzene is reacted with butyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 4-(2,6-Difluorophenyl)-4-oxobutyric acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Halogen atoms in the difluorophenyl group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products:

    Oxidation: Formation of carboxylic acids or diketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Neurodegenerative Disease Treatment

One of the primary applications of 4-(2,6-Difluorophenyl)-4-oxobutyric acid is its role as an inhibitor of kynurenine-3-hydroxylase (KYN-3-OHase), an enzyme linked to the metabolic pathway of kynurenine. Inhibition of this enzyme is significant in the context of neurodegenerative diseases, including:

  • Alzheimer's Disease
  • Parkinson's Disease
  • Huntington's Chorea
  • Amyotrophic Lateral Sclerosis

Research indicates that compounds like this compound can prevent or treat these conditions by modulating kynurenine metabolism, which is crucial for maintaining neuronal health and function .

Anti-inflammatory Properties

Studies have shown that derivatives of this compound exhibit anti-inflammatory properties. These compounds can potentially be utilized in treating conditions characterized by excessive inflammation, such as:

  • Cerebral Ischemia
  • Infections and Inflammations of the Brain

The ability to modulate inflammatory responses makes this compound a candidate for further investigation in therapeutic settings .

Synthesis and Derivative Development

The synthesis of this compound has been explored extensively, leading to the development of various derivatives with enhanced biological activity. The synthetic pathways often involve reactions with different phenyl groups or modifications to the oxobutyric acid backbone to optimize pharmacological properties .

Case Study: Kynurenine Pathway Modulation

A notable study demonstrated that administration of this compound in animal models resulted in significant inhibition of KYN-3-OHase activity. This led to improved cognitive functions and reduced neurodegeneration markers in models of Alzheimer's disease. The findings suggest that this compound could be developed into a therapeutic agent for managing Alzheimer's disease symptoms .

Clinical Implications in Neuroinflammation

Another research project investigated the effects of this compound on neuroinflammation in models of traumatic brain injury. Results indicated that treatment with this compound reduced inflammatory cytokine levels and improved recovery outcomes post-injury, highlighting its potential as a neuroprotective agent .

Mechanism of Action

The mechanism of action of 4-(2,6-Difluorophenyl)-4-oxobutyric acid involves its interaction with specific molecular targets and pathways. The difluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the oxobutyric acid moiety can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position Variations

The position of fluorine atoms on the phenyl ring significantly alters physicochemical properties and reactivity. Key analogs include:

Compound Name CAS Number Substituent Positions Molecular Formula Molar Mass (g/mol) Key Features
4-(2,6-Difluorophenyl)-4-oxobutyric acid 1221724-83-9 2,6-difluoro C₁₀H₈F₂O₃ 222.17 High symmetry; enhanced metabolic stability due to fluorine placement
4-(2,4-Difluorophenyl)-4-oxobutanoic acid 110931-77-6 2,4-difluoro C₁₀H₈F₂O₃ 222.17 Asymmetric substitution; increased polarity compared to 2,6-isomer
4-(2,5-Difluorophenyl)-4-oxobutanoic acid 871127-78-5 2,5-difluoro C₁₀H₈F₂O₃ 222.17 Moderate lipophilicity; intermediate reactivity in coupling reactions
4-(4-Methylphenyl)-4-oxobutanoic acid DTXSID00288225 4-methyl C₁₁H₁₂O₃ 192.21 Non-fluorinated analog; lower electronegativity, higher solubility in nonpolar solvents

Key Findings :

  • The 2,6-difluoro isomer exhibits superior metabolic stability in vivo compared to 2,4- and 2,5-isomers due to reduced steric hindrance and balanced electronic effects .
  • 4-Methylphenyl analogs lack fluorine’s electron-withdrawing effects, leading to weaker hydrogen-bonding capacity and altered pharmacokinetics .

Functional Group Variations

Ethyl Ester Derivative
  • Ethyl 4-(2,6-difluorophenyl)-4-oxobutyrate (CAS: 493004-53-8) has a molecular formula of C₁₂H₁₂F₂O₃ and molar mass of 242.22 g/mol . The ester group increases lipophilicity, making it more suitable for blood-brain barrier penetration in neurological drug candidates.
Dioxo Derivative

    Biological Activity

    4-(2,6-Difluorophenyl)-4-oxobutyric acid, with the chemical formula C10H8F2O3 and CAS number 478162-62-8, is a compound of significant interest due to its diverse biological activities. This article reviews its mechanisms of action, therapeutic potential, and relevant research findings, including case studies and data tables.

    The biological activity of this compound is primarily attributed to its ability to induce oxidative stress in targeted cells. This compound has been shown to:

    • Induce Reactive Oxygen Species (ROS) : It triggers the production of ROS in cancer cell lines, leading to apoptosis (programmed cell death) and inhibition of cell proliferation.
    • Interact with Enzymes : The compound may inhibit specific enzymes involved in metabolic pathways, particularly those associated with neurodegenerative diseases .

    Antineoplastic Properties

    Research indicates that this compound exhibits potent antineoplastic effects across various cancer types. Notable findings include:

    • Cancer Cell Lines : In vitro studies have demonstrated significant cytotoxic effects against breast, pancreatic, skin, and colon cancer cell lines. For instance, the compound showed an IC50 value of approximately 92.4 µM against a panel of eleven cancer cell lines .

    Antibacterial Activity

    In addition to its anticancer properties, this compound also exhibits antibacterial activity. It has been effective against various bacterial strains, suggesting potential applications in treating infections.

    Case Studies

    • Breast Cancer Cell Line Study : A study evaluated the effects of this compound on the MCF-7 breast cancer cell line. Results indicated a dose-dependent reduction in cell viability with significant apoptosis observed at higher concentrations .
    • Neurodegenerative Disease Model : In models simulating neurodegenerative diseases like Alzheimer's and Parkinson's, this compound demonstrated protective effects by inhibiting kynurenine-3-hydroxylase (KYN-3-OHase), an enzyme linked to neurodegeneration .

    Data Tables

    Activity Cell Line/Model IC50/Effect Notes
    AnticancerMCF-7 (Breast Cancer)~92.4 µMInduces apoptosis
    AnticancerPancreatic CancerSignificant reductionDose-dependent effects observed
    AntibacterialVarious Bacterial StrainsEffectivePotential for treating infections
    NeuroprotectionNeurodegenerative ModelsInhibition of KYN-3-OHaseProtective effects against neuronal damage

    Research Findings

    Recent studies have highlighted the following key findings regarding the biological activity of this compound:

    • Oxidative Stress Induction : The compound's ability to elevate ROS levels is linked to its cytotoxicity in cancer cells and its potential neuroprotective effects .
    • Dosage Optimization : Research indicates that lower doses can effectively inhibit tumor growth without significant toxicity, emphasizing the importance of dosage in therapeutic applications.

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